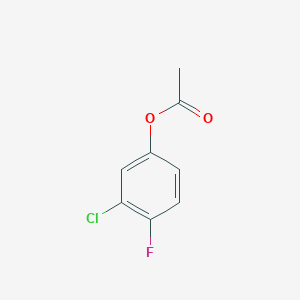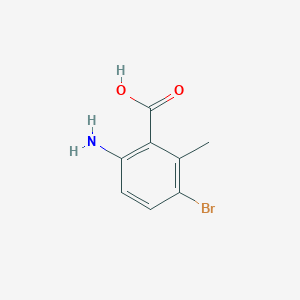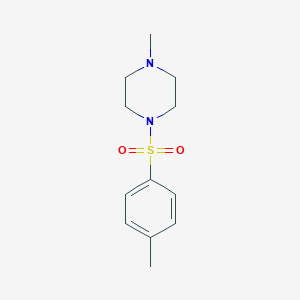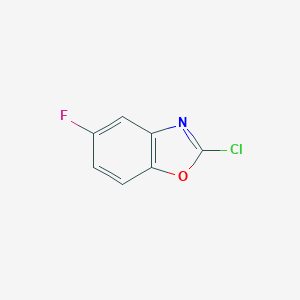
2-Cloro-5-fluoro-1,3-benzoxazol
Descripción general
Descripción
“2-Chloro-5-fluoro-1,3-benzoxazole” is a chemical compound with the CAS Number: 135533-78-7 . It has a molecular weight of 171.56 and its IUPAC name is 2-chloro-5-fluoro-1,3-benzoxazole . It is typically stored at -10 degrees Celsius and is available in powder form .
Synthesis Analysis
Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesis of benzoxazole derivatives involves various pathways and different reaction conditions .
Molecular Structure Analysis
The InChI code for “2-Chloro-5-fluoro-1,3-benzoxazole” is 1S/C7H3ClFNO/c8-7-10-5-3-4 (9)1-2-6 (5)11-7/h1-3H . This code provides a specific representation of the molecule’s structure.
Physical and Chemical Properties Analysis
It is typically stored at -10 degrees Celsius . The compound’s molecular weight is 171.56 .
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
2-Cloro-5-fluoro-1,3-benzoxazol: se ha estudiado por su potencial en la terapia anticancerígena. Los derivados de benzoxazol son conocidos por sus diversas propiedades terapéuticas, y estudios recientes han destacado su efectividad contra varias líneas celulares cancerosas . La capacidad del compuesto para actuar como columna vertebral para sintetizar andamios novedosos con potente actividad anticancerígena lo convierte en un activo valioso en el desarrollo de nuevos tratamientos contra el cáncer.
Aplicaciones Farmacológicas
En el ámbito de la farmacología, This compound sirve como precursor para crear compuestos con significativas actividades antimicrobianas y antifúngicas . Sus propiedades de extracción de electrones mejoran estas actividades, convirtiéndolo en un ingrediente clave en el diseño de nuevos fármacos con mayor eficacia y menos efectos secundarios.
Ciencia de Materiales
La estabilidad del compuesto y sus sitios reactivos permiten la funcionalización, convirtiéndolo en un material de partida para la síntesis de nuevos materiales biológicos . Sus derivados se han utilizado como intermediarios en la preparación de materiales con un amplio espectro de actividades farmacológicas, incluyendo propiedades antibacterianas, antifúngicas y anticancerígenas.
Síntesis Química
This compound: se utiliza en la química orgánica sintética como un bloque de construcción para construir moléculas más complejas . Su incorporación en diversas rutas de síntesis demuestra su versatilidad e importancia en el desarrollo de nuevas entidades químicas.
Química Analítica
En la química analítica, los derivados del compuesto se emplean por sus propiedades antimicrobianas, que se pueden cuantificar y comparar utilizando técnicas como la dilución en tubo y las mediciones de la concentración inhibitoria mínima (MIC) . Esto ayuda en la evaluación de nuevos agentes antimicrobianos contra infecciones resistentes.
Ciencias de la Vida
Las ciencias de la vida se benefician de This compound a través de su papel en el descubrimiento y desarrollo de fármacos. Su presencia en andamios heterocíclicos contribuye a la síntesis de compuestos con diversas actividades biológicas, abordando enfermedades como el cáncer y las enfermedades infecciosas .
Aplicaciones Industriales
Si bien las aplicaciones industriales específicas de This compound no están ampliamente documentadas, su papel como intermediario en la síntesis de materiales y su participación en la creación de compuestos con relevancia industrial resaltan su potencial en este sector .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
Benzoxazole derivatives, including “2-Chloro-5-fluoro-1,3-benzoxazole”, have been gaining importance in recent years due to their use in the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring new synthetic strategies and applications for these compounds .
Mecanismo De Acción
Target of Action
2-Chloro-5-fluoro-1,3-benzoxazole, like other benzoxazole derivatives, interacts with various biological targets. These targets include enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases that are involved in the pathway of disease formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
The compound elicits its function by targeting various enzymes or proteins that are involved in the pathway of disease formation and proliferation . For instance, it can inhibit DNA topoisomerases , which are crucial for DNA replication and transcription, thereby affecting the growth and proliferation of cells.
Pharmacokinetics
The compound’s molecular weight (17156) and its physical form (powder) suggest that it may have good bioavailability .
Result of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
It’s worth noting that the compound’s storage temperature is -10 degrees , suggesting that temperature could be a factor in its stability.
Análisis Bioquímico
Biochemical Properties
The benzoxazole scaffold, to which 2-Chloro-5-fluoro-1,3-benzoxazole belongs, allows efficient interaction with biological targets . These derivatives function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Cellular Effects
Benzoxazole derivatives, including 2-Chloro-5-fluoro-1,3-benzoxazole, have been shown to possess potent anticancer activity . They target a wide range of metabolic pathways and cellular processes in disease pathology .
Molecular Mechanism
The planar benzene ring of 2-Chloro-5-fluoro-1,3-benzoxazole can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Metabolic Pathways
Benzoxazole derivatives, including 2-Chloro-5-fluoro-1,3-benzoxazole, are known to target a wide range of metabolic pathways
Propiedades
IUPAC Name |
2-chloro-5-fluoro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKHKBJLBBASAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556862 | |
| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135533-78-7 | |
| Record name | 2-Chloro-5-fluoro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



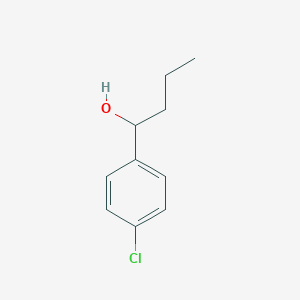
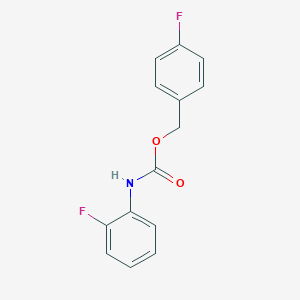
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


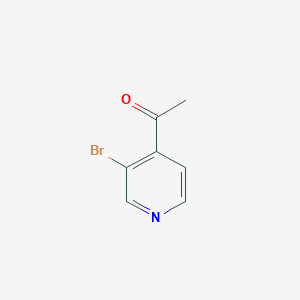
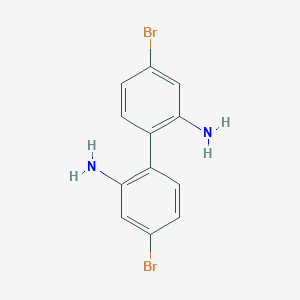
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
